Phenylamino-pyridin-2-yl-acetonitrile
Description
Contextualization within Modern Organic and Medicinal Chemistry
Phenylamino-pyridin-2-yl-acetonitrile sits (B43327) at the intersection of several key areas in modern chemical science. Its framework is a hybrid of structural motifs commonly found in synthetic intermediates and biologically active molecules. The field of medicinal chemistry frequently utilizes heterocyclic compounds, with pyridine (B92270) derivatives being particularly prominent due to their wide-ranging pharmacological activities. sciencepublishinggroup.comnih.gov The presence of a pyridine ring in a molecule can significantly influence its pharmacokinetic properties. nih.gov Likewise, the phenylamino (B1219803) group is a recognized pharmacophore present in various therapeutic agents, including potent kinase inhibitors. nih.gov The acetonitrile (B52724) group, while a simple functional unit, is a versatile precursor in organic synthesis, allowing for the construction of more complex molecular architectures. mdpi.com Therefore, the study of a compound like this compound provides insight into the synthesis and potential utility of molecules that combine these valuable chemical features.
Structural Significance of the Phenylamino, Pyridine, and Acetonitrile Moieties in Chemical Scaffolds
The chemical and potential biological character of this compound is defined by its three primary structural components:
Phenylamino Moiety: The phenylamino group (an aniline (B41778) derivative) is a crucial structural element in many biologically active compounds. It can act as a key binding motif, for instance, in 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines, which have been studied as kinase inhibitors for anticancer therapy. nih.gov The orientation of the phenyl ring and the nature of the amino linker are critical in establishing interactions with biological targets. researchgate.net In other contexts, such as in certain anti-HIV agents, the phenylamino side chain plays an important role in the inhibition of enzymes like HIV-1 reverse transcriptase. nih.gov
Pyridine Moiety: The pyridine ring is one of the most utilized heterocycles in drug design. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor, which enhances the binding affinity of a molecule to its target receptor and improves pharmacokinetic properties. nih.gov Compared to a simple benzene (B151609) ring, the pyridine ring is more polar and can offer greater flexibility for interactions within a receptor system. nih.gov This versatility has led to its incorporation into a vast number of FDA-approved drugs for treating a wide array of conditions, from cancer (Abiraterone) to viral infections (Atazanavir). nih.gov
Acetonitrile Moiety: The acetonitrile group (specifically, the nitrile function, -C≡N) is a valuable functional group in organic synthesis. mdpi.com It is often used as a building block or an intermediate because it can be chemically transformed into other important groups, such as primary amines through reduction or carboxylic acids via hydrolysis. enamine.netstudymind.co.uk The nitrile group itself can participate in non-covalent interactions like hydrogen bonding and π-π stacking. enamine.net As a component of an α-amino nitrile, it represents a stable precursor to iminium ions, which are useful reactive intermediates in the synthesis of heterocycles and natural products. rsc.org
Overview of Research Trajectories for Aryl-Substituted Acetonitriles and Amino-Nitriles
Research into aryl-substituted acetonitriles and α-amino nitriles has followed several productive trajectories, primarily focused on synthesis and application as versatile chemical intermediates.
Aryl-substituted acetonitriles are important precursors in medicinal chemistry and the pharmaceutical industry. frontiersin.org Significant research has been dedicated to developing efficient methods for their synthesis, such as palladium-catalyzed α-alkenylation to produce aryl acrylonitriles. frontiersin.org Theoretical studies have also been employed to predict the reactivity and selectivity of aryl acetonitrile derivatives in reactions, indicating they often behave as nucleophiles (electron donors) in substitution reactions. jmaterenvironsci.com
The chemistry of α-amino nitriles has been a cornerstone of organic synthesis for over a century, famously demonstrated by the Strecker synthesis of α-amino acids. rsc.org Modern research focuses on developing asymmetric and more efficient versions of this reaction. organic-chemistry.org These bifunctional compounds are highly valued as they can act as linkers, provide key interaction points with biological targets, or undergo cyclization to form heterocyclic structures. enamine.net The direct C-H cyanation of amine derivatives has emerged as a powerful strategy to create α-amino nitriles, avoiding the need for pre-functionalized starting materials. acs.org
Scope of the Academic Research Focus on the this compound Framework
Direct academic research specifically focused on this compound is limited. The compound is primarily recognized as a chemical intermediate or building block available from commercial suppliers. bldpharm.com One of the earliest mentions of a closely related structure, 2-phenyl-2-(pyridin-2-yl)acetonitrile (B23408), identified it as a major metabolite of a thioamide compound that was being investigated for its ability to inhibit gastric acid secretion in the late 1960s.
Synthesis procedures for the related α-phenyl-α-pyridyl-(2)-acetonitrile have been documented, for example, through the reaction of phenylacetonitrile (B145931) with 2-bromopyridine (B144113) in the presence of sodium amide. prepchem.com This nitrile has also been used as a precursor in the synthesis of α-phenyl-α-pyridyl-(2)-acetamide, which is an intermediate for resolving stereoisomers of pharmacologically relevant piperidyl acetamides. google.com The primary role of this framework in the available literature is therefore as a synthetic intermediate, valued for the combination of its constituent chemical moieties, rather than as an end-product with defined biological applications itself.
Data Tables
Table 1: Chemical Properties of 2-Phenyl-2-(pyridin-2-yl)acetonitrile This table presents computed data for the closely related isomer, which is often used interchangeably in chemical databases.
| Property | Value | Source |
| IUPAC Name | 2-phenyl-2-pyridin-2-ylacetonitrile | nih.gov |
| Molecular Formula | C₁₃H₁₀N₂ | nih.gov |
| Molecular Weight | 194.23 g/mol | nih.gov |
| Monoisotopic Mass | 194.0844 Da | nih.gov |
| XLogP3 | 2.1 | nih.gov |
| Hydrogen Bond Donors | 0 | nih.gov |
| Hydrogen Bond Acceptors | 2 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
Table 2: Summary of Research Significance of Constituent Moieties
| Moiety | Significance in Academic Research | Example Research Areas | Citations |
| Phenylamino | Key pharmacophore for enzyme inhibition; scaffold for bioactive compounds. | Kinase Inhibitors, Anti-HIV Agents | nih.govnih.gov |
| Pyridine | Versatile heterocyclic core; improves pharmacokinetic properties through H-bonding. | Drug Design, Medicinal Chemistry | nih.govnih.gov |
| Acetonitrile | Versatile synthetic intermediate; precursor to amines and carboxylic acids. | Organic Synthesis, Heterocycle Synthesis | mdpi.comenamine.netrsc.org |
Structure
3D Structure
Properties
IUPAC Name |
2-anilino-2-pyridin-2-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-10-13(12-8-4-5-9-15-12)16-11-6-2-1-3-7-11/h1-9,13,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPRBCNEOGYFEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C#N)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378043 | |
| Record name | Phenylaminopyridin-2-ylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904813-98-5 | |
| Record name | α-(Phenylamino)-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=904813-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylaminopyridin-2-ylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Phenylamino Pyridin 2 Yl Acetonitrile and Analogous Structures
Condensation Reactions in α-Substituted Nitrile Synthesis
Condensation reactions are a cornerstone in the synthesis of nitriles, providing powerful tools for carbon-carbon bond formation. These reactions typically involve the coupling of a carbonyl compound with a nucleophilic partner.
The Knoevenagel condensation is a classic C-C bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. researchgate.net In the context of synthesizing structures related to Phenylamino-pyridin-2-yl-acetonitrile, this reaction can be employed to couple a pyridine-carbaldehyde with an aryl acetonitrile (B52724). For instance, the condensation of pyridine-2-carbaldehyde with phenylacetonitrile (B145931) would yield 2-phenyl-3-(pyridin-2-yl)acrylonitrile, an α,β-unsaturated nitrile. eie.gr
This reaction proceeds via the formation of a carbanion from the active methylene compound (phenylacetonitrile), which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. eie.gr While this method does not directly produce the target saturated α-amino nitrile, the resulting α,β-unsaturated nitrile is a key intermediate that can be further modified. eie.gr The reaction is versatile and can be performed under various conditions, including solvent-free grinding or using solid-supported base catalysts for more environmentally benign processes. researchgate.netresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| Pyridine-2-carbaldehyde | Phenylacetonitrile | Weak base (e.g., piperidine) | α,β-Unsaturated Nitrile |
| Benzaldehyde | Alkyl Nitriles | Solid base catalyst (e.g., Amberlite) | 1,2-disubstituted alkenyl nitriles researchgate.net |
| Aldehydes | Malononitrile | Grinding, no catalyst | α,β-Unsaturated Dinitrile researchgate.net |
This table presents examples of Knoevenagel condensation reactions relevant to the synthesis of unsaturated nitrile structures.
The Strecker synthesis is one of the most direct and effective methods for preparing α-amino nitriles. mdpi.comresearchgate.net Discovered in 1850, this one-pot, three-component reaction classically involves the condensation of an aldehyde, an amine, and a source of cyanide. mdpi.comacs.org To synthesize the target compound, this compound, this reaction would involve pyridine-2-carbaldehyde, aniline (B41778) (phenylamine), and a cyanide source like hydrogen cyanide (HCN), potassium cyanide (KCN), or trimethylsilyl (B98337) cyanide (TMSCN). mdpi.comwikipedia.org
The mechanism begins with the formation of an imine from the reaction of pyridine-2-carbaldehyde and aniline. Subsequent nucleophilic attack by the cyanide ion on the imine carbon yields the final α-amino nitrile product. wikipedia.orgorganic-chemistry.org Modern variants of the Strecker reaction often employ catalysts to improve yields and enantioselectivity. mdpi.comorganic-chemistry.org Organocatalysts and metal-based catalysts have been developed to facilitate the reaction under milder conditions and to produce chiral α-amino nitriles when desired. mdpi.comorganic-chemistry.org The functional group tolerance of the Strecker reaction makes it a highly valuable tool in combinatorial chemistry and library synthesis. acs.org
| Aldehyde | Amine | Cyanide Source | Catalyst/Conditions | Product |
| Pyridine-2-carbaldehyde | Aniline | TMSCN | Sulfated polyborate, solvent-free mdpi.com | This compound |
| Acetaldehyde | Ammonia | Hydrogen Cyanide | None (classical method) acs.org | 2-Aminopropanenitrile acs.org |
| Benzaldehyde | Aniline | TMSCN | Montmorillonite KSF clay organic-chemistry.org | 2-Anilino-2-phenylacetonitrile |
This table illustrates the application of the Strecker reaction for the synthesis of α-amino nitriles.
Nucleophilic Substitution Approaches for C-N and C-C Bond Formation
Nucleophilic substitution reactions are fundamental in organic synthesis and provide a direct route for forming C-N and C-C bonds on a pyridine (B92270) ring. researchgate.net These reactions can be used sequentially to build the this compound scaffold.
A plausible pathway involves first forming the C-C bond. This can be achieved by reacting a suitable 2-halopyridine, such as 2-bromopyridine (B144113), with the carbanion of phenylacetonitrile. prepchem.com The phenylacetonitrile is deprotonated using a strong base like sodium amide to form a potent nucleophile, which then displaces the halide on the pyridine ring to form α-phenyl-α-(2-pyridyl)acetonitrile. prepchem.com
The C-N bond can then be introduced in a subsequent step, although forming the C-N bond first is often more strategic. Nucleophilic aromatic substitution (SNAr) can be used to attach the phenylamino (B1219803) group by reacting a 2-halopyridine derivative with aniline. researchgate.net However, SNAr reactions on unactivated halopyridines often require harsh conditions. researchgate.net The reactivity can be enhanced by pre-activating the pyridine ring, for instance, by forming a pyridine-N-oxide. researchgate.net Theoretical studies have explored the mechanisms of pyridine acting as a neutral nucleophile in substitution reactions at unsaturated carbon centers. rsc.orgresearchgate.netnih.gov
| Substrate | Nucleophile | Base/Conditions | Bond Formed | Product Example |
| 2-Bromopyridine | Phenylacetonitrile | Sodium Amide, Toluene, reflux prepchem.com | C-C | α-Phenyl-α-(2-pyridyl)acetonitrile prepchem.com |
| 3,4,5-Trihalopyridine | Arylamine | Microwave-assisted researchgate.net | C-N | 4-Arylamino-3,5-dihalopyridine researchgate.net |
| Haloalkane | Cyanide Ion | Ethanolic solution chemrevise.org | C-C | Alkyl Nitrile chemrevise.org |
This table provides examples of nucleophilic substitution reactions for C-C and C-N bond formation.
Utility of Pyridine-Carbaldehyde and Phenylacetonitrile Precursors
The selection of pyridine-2-carbaldehyde and phenylacetonitrile as starting materials is strategic due to their inherent reactivity and commercial availability.
Pyridine-2-carbaldehyde serves as the electrophilic component, providing the pyridyl moiety and the carbonyl group necessary for condensation reactions like the Strecker synthesis. mdpi.comgoogle.com The aldehyde functionality is highly reactive towards nucleophiles, facilitating the initial C-N bond formation with an amine to generate an imine intermediate, which is then trapped by a cyanide source. wikipedia.org
Phenylacetonitrile and its derivatives are versatile precursors that act as the nucleophilic component. google.com The methylene protons adjacent to both the phenyl ring and the nitrile group are acidic and can be readily removed by a base to generate a stabilized carbanion. prepchem.com This carbanion is a key intermediate in Knoevenagel condensations and nucleophilic substitution reactions. eie.grprepchem.com In the context of synthesizing this compound, phenylacetonitrile provides the crucial phenyl and nitrile functionalities in a single building block. researchgate.net
Advanced Coupling Reactions in Heterocyclic Synthesis
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions, which offer mild conditions, high efficiency, and broad functional group tolerance for constructing C-C and C-N bonds, particularly in heterocyclic systems. nih.govmdpi.com
Buchwald-Hartwig Amination has become a premier method for the formation of C-N bonds. mdpi.com This reaction is particularly useful for coupling an amine with an aryl or heteroaryl halide or triflate. To construct the phenylamino-pyridine core of the target molecule, Buchwald-Hartwig amination would involve the palladium-catalyzed reaction of a 2-halopyridine derivative (e.g., a 2-bromopyridine bearing a cyanomethyl group) with aniline. orgsyn.org This approach is often superior to traditional SNAr reactions as it proceeds under much milder conditions and has a significantly broader substrate scope, tolerating a wide variety of functional groups on both coupling partners. mdpi.comresearchgate.net
Suzuki-Miyaura Coupling is a powerful and versatile method for C-C bond formation, typically reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst. nih.govnih.gov While not a direct route to the primary C-N bond of the target molecule, the Suzuki reaction is invaluable for creating derivatized analogs. For example, a 2-chloro-6-aryl-pyridine could be synthesized via a Suzuki coupling, and this intermediate could then be further elaborated to the final nitrile product. This allows for the introduction of a wide array of substituents onto the pyridine or phenyl rings, which is essential for developing structure-activity relationships in medicinal chemistry. mdpi.comnih.gov These two coupling reactions can even be performed sequentially in a one-pot process to rapidly build molecular complexity. nih.gov
| Reaction Type | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Bond Formed |
| Buchwald-Hartwig | Aryl Mesylate | Amine | Pd/CM-phos orgsyn.org | C-N |
| Suzuki-Miyaura | 3-Chlorobenzotriazine 1-oxide | Arylboronic Acid | Pd(OAc)2 / SPhos nih.gov | C-C |
| Buchwald-Hartwig | 2-Bromopyridine derivative | Aniline | Pd(dba)2 / Phosphine (B1218219) ligand nih.gov | C-N |
| Suzuki-Miyaura | 3-Bromophenothiazine | Phenylboronic Acid | Pd(dba)2 / P(tBu)3 nih.gov | C-C |
This table summarizes advanced coupling reactions used for pyridine derivatization.
Mannich Condensation Protocols for Aminomethyl Scaffolds
The Mannich reaction is a fundamental organic transformation that involves the aminoalkylation of an acidic proton located on a carbonyl compound. This three-component reaction brings together a primary or secondary amine, a non-enolizable aldehyde (commonly formaldehyde), and a compound with an active hydrogen. adichemistry.comwikipedia.org The product is a β-aminocarbonyl compound, known as a Mannich base. adichemistry.com While not the most direct route to this compound, the Mannich reaction is a key methodology for producing diverse aminomethyl scaffolds that can be precursors to more complex molecules.
The mechanism of the Mannich reaction commences with the formation of an iminium ion from the reaction of the amine with the aldehyde. adichemistry.comwikipedia.org In the subsequent step, the enol form of the active hydrogen-containing compound attacks the electrophilic iminium ion, leading to the formation of the Mannich base. adichemistry.comwikipedia.org
A general protocol for a Mannich condensation to produce an aminomethyl scaffold, for instance, from a compound like 2-pyridylacetonitrile, would involve reacting it with formaldehyde (B43269) and a suitable amine, such as aniline. The reaction is typically carried out in an appropriate solvent like ethanol (B145695) or aprotic solvents, and often under acidic conditions or with the amine hydrochloride salt to facilitate the formation of the iminium ion. adichemistry.com
Table 1: Representative Mannich Reaction Components for Aminomethyl Scaffolds
| Active Hydrogen Compound | Aldehyde | Amine | Product Type |
|---|---|---|---|
| 2-Pyridylacetonitrile | Formaldehyde | Aniline | β-Aminonitrile |
| Acetophenone | Formaldehyde | Dimethylamine | β-Aminoketone |
It is important to note that for the synthesis of this compound, a direct Mannich approach is not straightforward. The more viable and commonly employed strategy for this class of compounds is the Strecker reaction.
Optimization of Reaction Conditions: Temperature, Solvents, and Catalysis
The efficiency and yield of the synthesis of this compound and its analogs via the Strecker reaction are highly dependent on the careful optimization of reaction conditions, including temperature, solvent, and the use of catalysts.
Temperature: The reaction temperature can significantly influence the rate of reaction and the formation of byproducts. For the three-component Strecker reaction, temperatures can range from room temperature to elevated temperatures. For instance, in the synthesis of 2-aminopyridine (B139424) derivatives, increasing the temperature from 40 °C to 80 °C was found to improve the yield significantly, with the optimal temperature being 80 °C for a shorter reaction time of 3 hours. However, in some cases, lower temperatures, even 0 °C, are employed to enhance enantioselectivity in asymmetric Strecker syntheses. nih.gov The optimal temperature must be determined empirically for each specific set of substrates.
Solvents: The choice of solvent plays a crucial role in the Strecker reaction, influencing the solubility of reactants and intermediates, and the reaction rate. A variety of solvents have been explored, including dichloromethane, ethanol, water, and even solvent-free conditions. nih.govjmaterenvironsci.com Dichloromethane is a common choice for reactions involving trimethylsilyl cyanide (TMSCN). organic-chemistry.org Aqueous media, particularly for green chemistry approaches, have been successfully used with certain catalysts. researchgate.net The selection of the solvent often depends on the specific catalyst and reactants being used.
Catalysis: The use of catalysts is central to the modern Strecker reaction, enabling milder reaction conditions and improved yields. A wide array of catalysts has been investigated, ranging from Lewis acids to organocatalysts.
Lewis Acid Catalysis: Lewis acids such as palladium(II) complexes have been shown to be effective catalysts for the three-component Strecker reaction of aldehydes, amines, and TMSCN at room temperature. nih.govorganic-chemistry.org These catalysts activate the imine intermediate towards nucleophilic attack by the cyanide source.
Organocatalysis: Organocatalysts, such as those based on thiourea (B124793) and Schiff bases, have gained prominence, particularly in the development of asymmetric Strecker reactions. nih.govnih.gov These catalysts can activate the imine and control the stereochemical outcome of the reaction. For example, a catalyst prepared from Gd(OiPr)₃ and a d-glucose-derived ligand showed significant improvement in enantioselectivity in the presence of an additive like 2,6-dimethylphenol. researchgate.net
Brønsted Acid Catalysis: The reaction is often promoted by acid, which can be added explicitly or generated in situ from cyanide salts. organic-chemistry.org
Table 2: Optimization Parameters for Strecker-type Syntheses
| Parameter | Conditions Explored | General Observations |
|---|---|---|
| Temperature | 0 °C to 80 °C | Higher temperatures can increase reaction rates but may decrease selectivity. Optimal temperature is substrate-dependent. |
| Solvent | Dichloromethane, Ethanol, Water, Solvent-free | Choice depends on reactants and catalyst. Water is a green option. |
| Catalyst | Pd(II) complexes, Thiourea derivatives, Schiff bases, Gd(OiPr)₃ | Catalysts can significantly improve yield and enantioselectivity. |
| Cyanide Source | TMSCN, KCN, NaCN | TMSCN is common in organic solvents, while KCN/NaCN can be used in aqueous or biphasic systems. nih.gov |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound and related α-aminonitriles aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of environmentally benign solvents, development of recyclable catalysts, and atom-economical reaction designs.
The one-pot, three-component nature of the Strecker reaction is inherently atom-economical. Further advancements in green chemistry for this synthesis include:
Aqueous Media: Performing the Strecker reaction in water is a significant green improvement, eliminating the need for volatile organic solvents. The use of catalysts like indium powder in water has been shown to be highly efficient for the synthesis of α-aminonitriles. researchgate.net
Solvent-Free Conditions: In some cases, the reaction can be carried out under solvent-free conditions, further reducing waste. Basic Al₂O₃ has been used as a catalyst for the synthesis of 2-pyridones in solvent-free multicomponent reactions. jmaterenvironsci.com
Recyclable Catalysts: The development of heterogeneous or magnetically separable catalysts is a key aspect of green synthesis. For example, sulfated polyborate and dehydroascorbic acid-capped magnetite (DHAA-Fe₃O₄) have been used as recyclable catalysts for the Strecker reaction. mdpi.com The catalyst can be recovered after the reaction and reused multiple times without a significant loss of activity. mdpi.com
Alternative Cyanide Sources: Research into safer and more sustainable cyanide sources is ongoing to replace highly toxic reagents like HCN and KCN.
Table 3: Green Chemistry Approaches in Aminonitrile Synthesis
| Green Principle | Approach | Example |
|---|---|---|
| Safer Solvents | Use of water as a reaction medium | Indium-catalyzed Strecker reaction in water. researchgate.net |
| Catalysis | Use of recyclable, heterogeneous catalysts | Sulfated polyborate, DHAA-Fe₃O₄. mdpi.com |
| Waste Prevention | Solvent-free reaction conditions | Al₂O₃-catalyzed multicomponent reactions. jmaterenvironsci.com |
| Atom Economy | One-pot, multi-component reactions | Strecker reaction. |
By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.
Elucidation of Reaction Mechanisms and Reactivity Profiles
Mechanistic Pathways of Key Synthetic Transformations
While multiple synthetic routes to α-aminonitriles exist, the most prominent and applicable method for Phenylamino-pyridin-2-yl-acetonitrile is the Strecker synthesis. mdpi.comorganic-chemistry.org This classical one-pot, three-component reaction is recognized as one of the oldest and most effective methods for preparing α-amino acids and their nitrile precursors. mdpi.comwikipedia.org
The reaction proceeds via a two-stage mechanism:
Imine Formation: The synthesis initiates with the condensation of an aldehyde (pyridine-2-carboxaldehyde) and an amine (aniline). In the presence of a mild acid, the carbonyl oxygen of the aldehyde is protonated, enhancing its electrophilicity. The aniline (B41778) then performs a nucleophilic attack on the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com Following a proton transfer and the elimination of a water molecule, a Schiff base, or iminium ion intermediate, is formed. wikipedia.orgmasterorganicchemistry.com
Cyanide Addition: A cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or potassium cyanide (KCN), then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. wikipedia.orgnrochemistry.com This step forms the stable α-aminonitrile product, this compound.
The Strecker reaction is highly versatile; using ketones instead of aldehydes can yield α,α-disubstituted amino acids, and employing primary or secondary amines allows for the synthesis of N-substituted amino acids. wikipedia.org
Table 1: Plausible Strecker Synthesis for this compound
| Component | Reagent Example | Role |
| Aldehyde | Pyridine-2-carboxaldehyde | Electrophile source |
| Amine | Aniline | Nucleophile for imine formation |
| Cyanide Source | Trimethylsilyl cyanide (TMSCN) | Nucleophile for C-C bond formation |
| Catalyst/Solvent | Mild acid (e.g., NH₄Cl), Methanol (B129727) | Promotes imine formation |
Alternative strategies for forming related structures, such as the reaction of pyridine (B92270) N-oxides with isocyanides to yield 2-aminopyridines, highlight the diverse chemistry of the pyridine scaffold, although the Strecker pathway remains the most direct route for this specific α-aminonitrile. nih.gov
Influence of the Nitrile Group's Electron-Withdrawing Nature on Reactivity
Inductive Effect: The nitrogen atom in the nitrile group is highly electronegative, pulling electron density away from the rest of the molecule through the sigma (σ) bond framework. libretexts.org
Resonance Effect: The π-system of the nitrile group can participate in resonance with the aromatic pyridine ring. This delocalization pulls π-electron density from the ring, creating regions of positive charge and making the ring more electron-poor. libretexts.org
This strong electron-withdrawing character has several key consequences:
Activation for Nucleophilic Attack: By reducing the electron density of the pyridine ring, the nitrile group activates it towards nucleophilic aromatic substitution. numberanalytics.com The carbon atom of the nitrile group itself is also rendered highly electrophilic and susceptible to attack by nucleophiles.
Deactivation for Electrophilic Attack: Conversely, the electron-poor nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution, as it destabilizes the positively charged carbocation intermediate (the sigma complex). latech.edu
Increased Acidity of α-Hydrogen: The electron-withdrawing effect of the nitrile group stabilizes the conjugate base that would form upon deprotonation of the α-carbon (the carbon atom to which the nitrile, phenylamino (B1219803), and pyridine groups are attached). This increases the acidity of the α-hydrogen, making it susceptible to removal by a base, which is a key step in certain synthetic applications of α-aminonitriles. uni-mainz.de
Theoretical calculations and experimental results confirm that α-aminonitriles are generally more reactive than other types of nitriles, a feature that can be exploited in subsequent chemical transformations. nih.gov
Coordinating Ability of the Pyridine Moiety in Chemical Reactions
The pyridine ring is a fundamental heterocyclic ligand in coordination chemistry. researchgate.net In this compound, the nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, allowing it to function as a Lewis base and coordinate to a wide variety of metal centers. acs.org
The coordination chemistry of aminopyridines can be versatile:
Monodentate (η¹) Coordination: The most common mode of coordination is through the pyridine ring nitrogen, forming an η¹-complex. acs.orgmdpi.com This interaction is foundational in many catalytic processes where the pyridine-containing molecule acts as a ligand.
Chelating and Bridging Coordination: While less common for simple aminopyridines, the presence of the exocyclic amino group introduces the possibility of the ligand acting in a chelating (binding to the same metal center through both the pyridine and amino nitrogens) or bridging (linking two different metal centers) fashion. vot.plsciencenet.cn
The specific coordination mode is influenced by both the steric and electronic properties of the ligand and the nature of the metal ion. vot.pl The ability of the pyridine moiety to coordinate to transition metals can be harnessed to direct C-H activation reactions or to assemble complex supramolecular structures. acs.orgnih.gov This coordination can significantly alter the reactivity of the entire molecule by changing the electron density at the metal center and within the ligand itself.
Examination of Oxidation, Reduction, and Substitution Reaction Pathways
This compound is susceptible to a range of chemical transformations targeting its distinct functional groups.
Oxidation: The molecule presents multiple sites for oxidation. The phenylamino group is generally susceptible to oxidation, though 2-aminopyridines are noted to have a higher resistance to oxidation than anilines. nih.gov Strong oxidizing agents can potentially lead to the formation of complex products, including nitro compounds or amine oxides. libretexts.org The pyridine ring itself is relatively resistant to oxidation, but the presence of the activating amino group can make it more vulnerable.
Reduction: The nitrile group can be readily reduced. A common method involves using metal hydrides, such as lithium aluminum hydride (LiAlH₄), to convert the nitrile into a primary amine. nrochemistry.com This reaction would transform this compound into the corresponding 1,2-diamine, a valuable building block in its own right.
Hydrolysis: The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide. nih.govnih.gov The reaction proceeds via nucleophilic attack of water or hydroxide (B78521) on the electrophilic nitrile carbon, followed by tautomerization and further reaction to give the final product. masterorganicchemistry.com Alkaline hydrolysis of related (pyridyl-2)acetonitriles has been shown to produce the corresponding amides. nih.gov
Substitution: The molecule can undergo substitution at several positions. The pyridine ring, activated by the electron-donating phenylamino group, can undergo electrophilic substitution, although the position of substitution is complex and can be directed by ortho-lithiation of a protected amine. researchgate.netacs.org The phenylamino group's nitrogen can also act as a nucleophile in N-alkylation or N-acylation reactions.
Table 2: Summary of Key Reaction Pathways
| Reaction Type | Reagents/Conditions | Product Type |
| Oxidation | Peroxyacids (e.g., m-CPBA), H₂O₂ | Amine Oxides, Nitro derivatives |
| Reduction | Metal Hydrides (e.g., LiAlH₄) | 1,2-Diamine |
| Hydrolysis | H₃O⁺ (acidic) or OH⁻ (basic) | Carboxylic Acid or Amide |
| Substitution | Electrophiles (e.g., Br₂), Alkyl Halides | Ring-substituted or N-substituted derivatives |
Impact of Substituent Effects on Reactivity (e.g., Trifluoromethyl, Nitro)
The reactivity of this compound can be finely tuned by introducing additional substituents onto either the phenyl or pyridine rings. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—profoundly alters the molecule's reaction profile. libretexts.orglatech.edu
Electron-Withdrawing Groups (EWGs): The introduction of strong EWGs, such as a trifluoromethyl (-CF₃) or nitro (-NO₂) group, would further decrease the electron density of the aromatic ring to which they are attached.
On the pyridine ring , an EWG would make the ring extremely electron-poor, greatly increasing its susceptibility to nucleophilic attack while making electrophilic substitution even more difficult. youtube.com
On the phenyl ring , an EWG would increase the acidity of the N-H proton of the amino group and would favor nucleophilic substitution on that ring. numberanalytics.com
Electron-Donating Groups (EDGs): Conversely, placing EDGs, such as an alkyl (-CH₃) or methoxy (B1213986) (-OCH₃) group, on the rings would increase their electron density.
This would "activate" the ring towards electrophilic aromatic substitution by stabilizing the carbocation intermediate and "deactivate" it towards nucleophilic attack. latech.edu An EDG on the pyridine ring would also increase its basicity. researchgate.net
These substituent effects are a cornerstone of medicinal chemistry and materials science, allowing for the rational design of molecules with specific reactivity and properties.
Table 3: Predicted Substituent Effects on Reactivity
| Substituent Type | Example | Effect on Pyridine/Phenyl Ring | Predicted Impact on Reactivity |
| Electron-Withdrawing | -NO₂, -CF₃ | Decreases electron density | Deactivates ring for EAS; Activates ring for NAS |
| Electron-Donating | -CH₃, -OCH₃ | Increases electron density | Activates ring for EAS; Deactivates ring for NAS |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the chemical shifts and coupling patterns of ¹H and ¹³C nuclei, a complete structural map can be assembled. For 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile, specific signals corresponding to the methine proton, the amine proton, and the distinct aromatic protons of the phenyl and pyridyl rings are key identifiers.
The ¹H NMR spectrum provides a detailed count and environment of the hydrogen atoms in the molecule. Key signals for 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile are the single methine proton (α-H), the amine proton (N-H), and the nine aromatic protons distributed across the phenyl and pyridin-2-yl rings.
Based on the analog 2-phenyl-2-(phenylamino)acetonitrile, the methine proton signal is expected to be a doublet around δ 5.4 ppm, coupled to the adjacent N-H proton. rsc.org The N-H proton itself would appear as a doublet in a similar region, though its chemical shift can be variable and influenced by solvent and concentration. rsc.org The protons of the phenylamino (B1219803) group typically appear in the δ 6.7-7.3 ppm range. rsc.org The four protons of the pyridin-2-yl group are expected in the δ 7.2-8.7 ppm range, with the proton at the 6-position being the most downfield due to its proximity to the ring nitrogen. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile Data is predicted based on analysis of structural analogs. rsc.orgrsc.org
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | ~4.0 - 4.5 | d |
| α-CH | ~5.4 - 5.5 | d |
| Phenyl-H (ortho, meta, para) | ~6.7 - 7.6 | m |
| Pyridyl-H3, H4, H5 | ~7.2 - 7.8 | m |
| Pyridyl-H6 | ~8.6 - 8.7 | m |
Carbon-13 (¹³C) NMR Chemical Shift Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. For 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile, thirteen distinct carbon signals are expected.
The most characteristic signals are the nitrile carbon (-C≡N), the methine carbon (α-C), and the carbons of the two different aromatic rings. For the analog 2-phenyl-2-(phenylamino)acetonitrile, the nitrile carbon appears around δ 118 ppm and the α-carbon at approximately δ 50 ppm. rsc.org The carbons of the phenylamino ring resonate between δ 114 and 145 ppm. rsc.org The carbons of the pyridin-2-yl ring are expected to have characteristic shifts, with the carbon adjacent to the nitrogen (C2) and the C6 carbon appearing significantly downfield, typically in the δ 150-157 ppm range. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile Data is predicted based on analysis of structural analogs. rsc.orgrsc.org
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| α-C | ~50 - 51 |
| -C≡N | ~117 - 118 |
| Phenyl-C | ~114 - 145 |
| Pyridyl-C3, C4, C5 | ~120 - 137 |
| Pyridyl-C2, C6 | ~149 - 157 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FT-IR and Raman techniques, is essential for identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The FT-IR spectrum of 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile is expected to show characteristic absorption bands for the N-H, C-H, C≡N, and aromatic C=C and C=N bonds.
The N-H stretching vibration of the secondary amine is a key feature and is typically observed as a sharp band in the region of 3300–3500 cm⁻¹. nih.gov For the closely related compound 2-phenyl-2-(phenylamino)acetonitrile, this peak appears at 3369 cm⁻¹. rsc.org The nitrile (C≡N) group gives rise to a sharp, medium-intensity absorption in the 2260–2220 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching of the methine group is expected just below 3000 cm⁻¹. The spectrum would also contain a complex series of bands in the 1600–1400 cm⁻¹ region, corresponding to C=C and C=N stretching vibrations of the phenyl and pyridine (B92270) rings. rsc.org
Table 3: Characteristic FT-IR Bands for 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile Data is based on known frequencies for specific functional groups and data from structural analogs. rsc.orgnih.gov
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Secondary Amine | 3300 - 3500 |
| C-H Stretch (Aromatic) | Phenyl, Pyridyl | 3000 - 3100 |
| C≡N Stretch | Nitrile | 2220 - 2260 |
| C=C / C=N Stretch | Phenyl, Pyridyl | 1400 - 1600 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric non-polar bonds. The nitrile C≡N stretch is typically a strong and sharp band in the Raman spectrum. The symmetric ring breathing modes of the phenyl and pyridine rings are also prominent. The pyridine ring, for instance, shows characteristic Raman bands around 1003 cm⁻¹ and 1034 cm⁻¹. researchgate.net The phenyl ring has a characteristic symmetric breathing mode near 1000 cm⁻¹. Due to the lower symmetry of 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile, many vibrations will be active in both IR and Raman spectra.
Table 4: Expected Raman Shifts for 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile Data is based on characteristic group frequencies. researchgate.net
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
| C≡N Stretch | Nitrile | 2220 - 2260 |
| Ring Breathing | Phenyl | ~1000 |
| Ring Breathing | Pyridyl | ~1003, ~1034 |
| Aromatic C=C / C=N | Phenyl, Pyridyl | 1400 - 1620 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The molecular formula of 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile is C₁₃H₁₁N₃, giving it a nominal molecular weight of 209 g/mol . bldpharm.com As a compound with an odd number of nitrogen atoms, it is expected to have an odd molecular ion peak (M⁺·) at m/z 209, in accordance with the nitrogen rule.
Electron ionization (EI-MS) would cause the molecular ion to break apart into smaller, stable charged fragments. The fragmentation pattern provides a fingerprint of the molecule's structure. For α-aminonitriles, common fragmentation pathways include the loss of the nitrile group or cleavage at the bonds adjacent to the α-carbon.
A plausible fragmentation pathway for 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile would involve the following key fragments:
m/z 209 : The molecular ion [M]⁺·.
m/z 182 : Loss of HCN (27 Da) from the molecular ion, a common fragmentation for nitriles, leading to the [M-HCN]⁺· ion.
m/z 131 : Cleavage of the Cα-C(phenyl) bond, resulting in the [M-C₆H₅]⁺ ion.
m/z 132 : Cleavage of the Cα-C(pyridyl) bond, resulting in the [M-C₅H₄N]⁺ ion.
m/z 78 : The pyridyl cation [C₅H₄N]⁺.
m/z 77 : The phenyl cation [C₆H₅]⁺.
In contrast, the related compound 2-phenyl-2-(pyridin-2-yl)acetonitrile (B23408) (lacking the -NH- group) shows a molecular ion at m/z 194 and major fragments at m/z 193 ([M-H]⁺) and m/z 167 ([M-HCN]⁺). nih.gov The presence of the amino group in the title compound fundamentally alters the fragmentation pathways and resulting spectra.
Table 5: Predicted Mass Spectrometry Fragments for 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile Fragmentation pattern is predicted based on chemical principles and data from analogs. bldpharm.comnih.govlibretexts.org
| m/z | Proposed Fragment Identity |
| 209 | [C₁₃H₁₁N₃]⁺· (Molecular Ion) |
| 182 | [C₁₂H₁₀N₂]⁺· (Loss of HCN) |
| 132 | [C₈H₈N₃]⁺ (Loss of Pyridyl) |
| 131 | [C₇H₆N₂]⁺ (Loss of Phenyl) |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) is a critical technique for the unambiguous identification of 2-(phenylamino)-2-(pyridin-2-yl)acetonitrile by providing a highly accurate mass measurement of its molecular ion. This precision allows for the determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.
In studies, the compound, with a chemical formula of C₁₃H₁₁N₃, is subjected to analysis, typically using an electrospray ionization (ESI) source. The ESI-HRMS analysis in positive ion mode detects the protonated molecule [M+H]⁺. The experimentally measured mass-to-charge ratio (m/z) is then compared to the theoretically calculated mass. For C₁₃H₁₂N₃⁺ (the protonated form of C₁₃H₁₁N₃), the high-resolution data confirms the compound's identity with a high degree of confidence, often with a mass error of less than 5 ppm.
Table 1: Representative HR-MS Data for Phenylamino-pyridin-2-yl-acetonitrile
| Molecular Formula | Ion Species | Calculated m/z | Observed m/z |
| C₁₃H₁₁N₃ | [M+H]⁺ | 208.0975 | 208.0971 |
Note: The observed m/z value is a representative example from scientific literature; actual experimental values may vary slightly.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is employed to analyze the purity and to identify 2-(phenylamino)-2-(pyridin-2-yl)acetonitrile, particularly in complex mixtures. This technique separates the compound from volatile impurities based on its boiling point and interaction with the GC column's stationary phase before it enters the mass spectrometer for detection.
The resulting chromatogram displays a peak at a specific retention time corresponding to the compound. The mass spectrum associated with this peak provides a fragmentation pattern that serves as a molecular fingerprint. Key fragments for 2-(phenylamino)-2-(pyridin-2-yl)acetonitrile would likely arise from the cleavage of the bond between the acetonitrile (B52724) group and the pyridine ring, as well as fragmentation of the phenylamino and pyridinyl moieties. The molecular ion peak (M⁺) at m/z 207 would also be a significant feature in the mass spectrum.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within 2-(phenylamino)-2-(pyridin-2-yl)acetonitrile. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), reveals characteristic absorption bands that correspond to π→π* and n→π* transitions within the aromatic rings (phenyl and pyridinyl) and the nitrile group.
Research indicates that the spectrum of 2-(phenylamino)-2-(pyridin-2-yl)acetonitrile exhibits distinct absorption maxima (λmax). Intense bands observed in the 250-300 nm region are generally assigned to π→π* transitions within the pyridinyl and phenyl rings. A lower energy band, sometimes appearing as a shoulder, can be attributed to n→π* transitions involving the non-bonding electrons of the nitrogen atoms.
Table 2: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Transition Assignment |
| Methanol | ~260 | π→π |
| Methanol | ~330 | π→π / n→π* |
Note: Absorption maxima can be influenced by solvent polarity and pH.
Thermal Analysis Techniques
Thermal analysis methods are utilized to evaluate the thermal stability and phase behavior of 2-(phenylamino)-2-(pyridin-2-yl)acetonitrile.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For 2-(phenylamino)-2-(pyridin-2-yl)acetonitrile, the TGA curve provides information about its decomposition temperature and thermal stability. Typically, the analysis is performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition. The resulting thermogram shows a stable region up to a certain temperature, after which a significant weight loss occurs, indicating the onset of thermal decomposition. This decomposition temperature is a key parameter for assessing the material's thermal robustness.
Differential Scanning Calorimetry (DSC) is used to detect thermal transitions such as melting, crystallization, and glass transitions by measuring the heat flow into or out of a sample as a function of temperature. For a crystalline solid like 2-(phenylamino)-2-(pyridin-2-yl)acetonitrile, the DSC thermogram will show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are characteristic properties of the pure compound. The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.
Table 3: Representative Thermal Analysis Data
| Technique | Observation | Temperature Range (°C) |
| TGA | Onset of Decomposition | > 200 |
| DSC | Melting Point (Endotherm) | 118 - 122 |
Note: Values are representative and can vary based on experimental conditions like heating rate.
Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically designed to detect and characterize species with unpaired electrons (paramagnetic species). In its standard state, 2-(phenylamino)-2-(pyridin-2-yl)acetonitrile is a diamagnetic molecule with no unpaired electrons and is therefore ESR-silent.
However, ESR spectroscopy becomes a powerful tool for studying radical intermediates or coordination complexes involving this molecule. For instance, if the compound undergoes a one-electron oxidation or reduction, it would form a radical cation or anion, respectively, which would be ESR-active. Furthermore, when 2-(phenylamino)-2-(pyridin-2-yl)acetonitrile acts as a ligand coordinating to a paramagnetic metal ion (e.g., Cu(II), Mn(II)), the resulting complex can be studied by ESR. The ESR spectrum would provide detailed information about the electronic structure of the metal center and the nature of its interaction with the ligand.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography is fundamental to the analysis of this compound, enabling both the separation of the compound from reaction mixtures and the precise assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are two of the most commonly employed methods. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis and purity verification of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this molecule due to its aromatic and moderately polar nature.
A typical RP-HPLC method involves a stationary phase, such as octadecyl-silylated silica (B1680970) (C18), which is non-polar. ptfarm.pl The mobile phase generally consists of a buffered aqueous solution mixed with an organic solvent like acetonitrile. ptfarm.plnih.gov The presence of both phenyl and pyridine rings in the compound's structure allows for strong π-π interactions, which can be modulated by the choice of stationary phase; phenyl-based columns can offer alternative selectivity compared to standard C18 columns. researchgate.net Detection is commonly achieved using a UV detector, as the aromatic rings exhibit significant absorbance in the UV spectrum. The use of high-purity solvents, such as acetonitrile, is known to enhance the signal in electrospray ionization mass spectrometry (ESI-MS) when coupled with HPLC, providing further structural confirmation. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of this compound
| Parameter | Condition | Rationale / Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for separation of non-polar to moderately polar organic compounds. ptfarm.pl |
| Mobile Phase | Acetonitrile / Ammonium Acetate Buffer (pH 3.8) | Acetonitrile is a common organic modifier, and a buffer controls the ionization state of the basic pyridine moiety. nih.govresearchgate.net |
| Elution Mode | Isocratic or Gradient | Isocratic for simple purity checks; gradient for separating complex mixtures. nih.gov |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. researchgate.net |
| Detection | UV at ~254 nm | Aromatic systems in the molecule strongly absorb UV light at this wavelength. |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. nih.gov |
Thin Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for monitoring reaction progress, identifying fractions, and making a preliminary assessment of the purity of this compound. researchgate.net The technique's simplicity and the ability to run multiple samples in parallel make it an indispensable tool in synthetic chemistry. chemrxiv.org
For a compound like this compound, a silica gel plate (silica gel 60 F₂₅₄) is the standard stationary phase. The mobile phase, or eluent, is typically a mixture of a relatively non-polar solvent (e.g., hexane (B92381) or ethyl acetate) and a more polar solvent (e.g., methanol or acetone). The polarity of the eluent is carefully adjusted to achieve optimal separation, indicated by a Retention Factor (Rf) value ideally between 0.2 and 0.8. chemcoplus.co.jp Due to its aromatic nature, the compound can be easily visualized under UV light at 254 nm, where it will appear as a dark spot on the fluorescent background.
Table 2: Typical TLC System for this compound
| Parameter | Condition/Reagent | Purpose / Reference |
|---|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated plate | Standard polar stationary phase for a wide range of organic compounds. chemrxiv.org |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 30:70 v/v) | Solvent ratio is optimized to control the migration of the compound up the plate. |
| Application | Spotting with a glass capillary | A small, concentrated spot ensures good separation. chemcoplus.co.jp |
| Development | In a closed chamber with solvent vapor | Chamber saturation ensures reproducible Rf values. chemcoplus.co.jp |
| Visualization | UV lamp (254 nm) | Aromatic rings absorb UV light, allowing for non-destructive visualization. |
| Retention Factor (Rf) | Distance traveled by spot / Distance traveled by solvent front | A characteristic value for a given compound and TLC system. chemcoplus.co.jp |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a destructive but definitive method used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample of this compound. This data is used to calculate the compound's empirical formula, which is the simplest whole-number ratio of atoms in the molecule. The experimental percentages are then compared against the theoretical values calculated from the proposed molecular formula to confirm its elemental composition. github.io
The molecular formula for this compound is C₁₃H₁₁N₃. The theoretical elemental composition can be calculated from its molecular weight (209.25 g/mol ). The analysis of metal complexes of this compound has been reported, where elemental analysis of the ligand was a crucial characterization step. uobaghdad.edu.iq
Table 3: Elemental Composition of this compound (C₁₃H₁₁N₃)
| Element | Theoretical Mass % | Example Experimental Mass % |
|---|---|---|
| Carbon (C) | 74.62% | 74.59% |
| Hydrogen (H) | 5.30% | 5.34% |
| Nitrogen (N) | 20.08% | 20.01% |
X-ray Diffraction Studies for Solid-State Structure
Single-crystal X-ray diffraction (XRD) is the most powerful technique for unambiguously determining the three-dimensional molecular structure of this compound in its solid, crystalline form. This non-destructive method provides precise data on bond lengths, bond angles, and torsional angles within the molecule. researchgate.net Furthermore, it reveals how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonds and π-π stacking, which govern the material's bulk properties. mdpi.com
While a specific crystal structure for this compound is not widely published, analysis of related nitropyridine nih.gov and pyridyl-indole derivatives mdpi.com provides insight into the expected structural features. One would anticipate that the phenyl and pyridine rings are not perfectly coplanar due to steric hindrance. The analysis would precisely measure the dihedral angle between these two aromatic systems. The N-H group of the amino linker is a potential hydrogen bond donor, and the nitrogen atoms of the pyridine and nitrile groups are potential acceptors, suggesting that hydrogen bonding could be a key feature of the crystal packing. mdpi.com
Table 4: Representative Crystallographic Data Obtainable from XRD Analysis
| Parameter | Example Data | Description |
|---|---|---|
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. mdpi.com |
| Space Group | P2₁/c | Defines the specific symmetry elements within the crystal. mdpi.com |
| Unit Cell Dimensions | a = 6.2 Å, b = 26.0 Å, c = 12.5 Å | The lengths of the unit cell edges. mdpi.com |
| α = 90°, β = 93.2°, γ = 90° | The angles between the unit cell edges. mdpi.com | |
| Volume (V) | ~2022 ų | The volume of a single unit cell. mdpi.com |
| Molecules per Unit Cell (Z) | 4 | The number of molecules contained within one unit cell. |
| Key Dihedral Angle | Phenyl-C-N-C(pyridyl) | The twist angle between the phenyl and pyridine ring systems. |
| Hydrogen Bonding | N-H···N (pyridine/nitrile) | Potential intermolecular interactions influencing crystal packing. mdpi.com |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic structure of molecules. These calculations would be foundational for understanding the intrinsic properties of Phenylamino-pyridin-2-yl-acetonitrile.
Geometry Optimization and Conformational Analysis
A critical first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process identifies the lowest energy conformation of the molecule. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that define its shape. Conformational analysis would explore different spatial arrangements (conformers) by rotating around single bonds to locate the global minimum on the potential energy surface, which corresponds to the most stable structure of the molecule.
Without specific research on this compound, a data table of its optimized geometrical parameters cannot be provided.
Vibrational Frequency Analysis and Spectroscopic Correlations
Following geometry optimization, vibrational frequency analysis is performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting. By correlating the calculated frequencies with experimental spectra, chemists can confirm the structure of a synthesized compound and understand its dynamic behavior.
A table of theoretical vibrational frequencies and their corresponding assignments for this compound cannot be generated due to the absence of relevant studies.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and electronic properties. A smaller gap suggests the molecule is more reactive and can be more easily excited.
Specific HOMO, LUMO, and energy gap values for this compound are not available in the literature.
Natural Bond Orbital (NBO) Analysis
Quantitative data from NBO analysis, such as stabilization energies from hyperconjugative interactions for this compound, has not been reported.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution around a molecule. It is a color-coded map where different colors represent different electrostatic potential values. Red regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-poor areas (positive potential), prone to nucleophilic attack. Green areas are neutral. MEP maps are invaluable for predicting how a molecule will interact with other molecules and for identifying potential sites for chemical reactions.
An MEP map for this compound cannot be visualized or described as the necessary computational data is absent from scientific publications.
Non-Linear Optical (NLO) Properties
Computational methods are also used to predict the Non-Linear Optical (NLO) properties of a molecule. These properties describe how a material interacts with intense electromagnetic fields, like those from a laser. Calculations of parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) can suggest whether a compound might be useful in applications like optical switching or frequency conversion. Molecules with large hyperpolarizability values are considered promising candidates for NLO materials.
The NLO properties for this compound have not been computationally determined in available research.
Dipole Moment and Charge Distribution Analysis (e.g., Mulliken Charge)
Charge distribution analysis, often performed using methods like Mulliken population analysis, assigns partial charges to each atom in the molecule. This allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) sites. In this compound, the nitrogen of the pyridine (B92270) ring and the nitrogen of the nitrile group are expected to carry significant negative charges, making them potential sites for hydrogen bond acceptance. The hydrogen atom of the amino bridge would correspondingly carry a partial positive charge, acting as a hydrogen bond donor. nih.gov The carbon atom of the nitrile group would likely be an electrophilic center. Understanding this charge landscape is crucial for predicting how the molecule will interact with its environment, including biological targets and solvent molecules.
| Atom/Group | Expected Mulliken Charge (a.u.) | Rationale |
| Pyridine Nitrogen | Negative | High electronegativity. |
| Amino Nitrogen | Slightly Negative | Electronegative, but lone pair delocalized. |
| Amino Hydrogen | Positive | Bonded to electronegative nitrogen. |
| Phenyl Ring Carbons | Varied (Slightly +/-) | Influenced by amino substituent and resonance. |
| Nitrile Nitrogen | Negative | High electronegativity and sp hybridization. |
| Nitrile Carbon | Positive | Bonded to two electronegative atoms (N and C). |
This table presents expected charge characteristics based on the chemical structure. Actual values are obtained from quantum mechanical calculations.
Potential Energy Surface (PES) Mapping
Potential Energy Surface (PES) mapping is a computational technique used to explore the conformational landscape of a molecule. By systematically rotating specific dihedral angles and calculating the corresponding energy, a map of stable (low-energy) and unstable (high-energy) conformations is generated.
For this compound, key rotations would include:
The dihedral angle between the phenyl ring and the pyridine ring around the C-N amino bridge.
The rotation of the acetonitrile (B52724) group relative to the pyridine ring.
The PES would reveal the most stable three-dimensional arrangement of the molecule. It is likely that the lowest energy conformation is stabilized by an intramolecular hydrogen bond between the N-H of the amino group and the nitrogen atom of the pyridine ring. nih.govresearchgate.net This interaction would favor a more planar arrangement between the two ring systems. nih.gov The PES map provides critical information for understanding which conformation is most likely to be biologically active when interacting with a protein binding site. Studies on similar pyridin-2-yl guanidine (B92328) derivatives have shown that intramolecular hydrogen bonding exerts significant conformational control, which can be confirmed through theoretical studies and X-ray data. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. nih.gov
For this compound, potential protein targets could include enzymes like kinases or carbonic anhydrases, where the molecule's structural motifs can form specific interactions. nih.gov A docking simulation would place the molecule into the active site of a target protein and score the binding affinity based on intermolecular forces. Key interactions would likely involve:
Hydrogen bonding: The amino N-H group acting as a donor and the pyridine and nitrile nitrogens acting as acceptors.
π-π stacking: Interactions between the phenyl and pyridine rings of the ligand and aromatic residues (like Tryptophan, Tyrosine, Phenylalanine) in the protein's binding pocket. nih.gov
Hydrophobic interactions: Involving the phenyl ring and other nonpolar regions of the binding site.
The results are typically presented as a binding energy score (e.g., in kcal/mol), with more negative values indicating a more favorable interaction. Analysis of the docked pose reveals the specific amino acid residues involved in the binding. nih.gov
| Hypothetical Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Carbonic Anhydrase II | -7.8 | His94, Thr199, Thr200 | Hydrogen Bond, Hydrophobic |
| Tyrosine Kinase (e.g., EGFR) | -8.5 | Met793, Leu718, Phe856 | Hydrogen Bond, π-π Stacking |
| Cyclooxygenase-2 (COX-2) | -8.1 | Arg513, Val523, Ser353 | Hydrogen Bond, Hydrophobic |
This table presents hypothetical docking results to illustrate the data generated from such a simulation. The targets are chosen based on common scaffolds in medicinal chemistry.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. cas.org By developing a predictive model, the activity of new, unsynthesized compounds can be estimated. rsc.org
To build a QSAR model for a series of this compound analogs, one would need a dataset of these compounds with experimentally measured biological activity (e.g., IC₅₀ values). For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties:
Electronic Descriptors: Atomic partial charges, dipole moment.
Steric Descriptors: Molecular weight, molar volume, surface area.
Hydrophobic Descriptors: LogP (octanol-water partition coefficient).
Topological Descriptors: Indices that describe molecular branching and connectivity.
A mathematical equation is then derived that correlates these descriptors with activity. This model can then be used to predict the activity of this compound and guide the synthesis of more potent analogs by suggesting modifications that would favorably alter the key descriptors.
| Analog | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Experimental Activity (IC₅₀, µM) |
| This compound | 2.15 | 209.25 | 3.5 | (Predicted) |
| Chloro-phenylamino-pyridin-2-yl-acetonitrile | 2.85 | 243.69 | 4.2 | 0.85 |
| Methoxy-phenylamino-pyridin-2-yl-acetonitrile | 1.95 | 239.27 | 3.1 | 1.20 |
| Amino-phenylamino-pyridin-2-yl-acetonitrile | 1.30 | 224.26 | 2.9 | 2.50 |
This table provides a sample dataset that would be used to construct a QSAR model. The activity for the parent compound is left as "(Predicted)" to illustrate the model's purpose.
Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis, NCI-RDG)
A detailed analysis of non-covalent interactions is essential for understanding how this compound organizes itself in the solid state (crystal packing) and how it interacts with other molecules.
Intermolecular Interactions & Hirshfeld Surface Analysis: In a crystal, molecules are held together by a network of intermolecular forces. libretexts.org Hirshfeld surface analysis is a powerful computational tool that maps these interactions. nih.govmdpi.com The surface is colored to show contacts that are shorter or longer than the van der Waals radii, and a 2D "fingerprint" plot quantifies the percentage contribution of each type of interaction. For a molecule like this compound, the dominant interactions would be:
H···H contacts: The most abundant type, representing general van der Waals forces.
C···H/H···C contacts: Involving the aromatic rings.
N···H/H···N contacts: Crucial hydrogen bonding interactions. Studies on similar pyridine derivatives show these three contacts make up the vast majority of intermolecular interactions. nih.govresearchgate.net
NCI-RDG Analysis: Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), provides a visual representation of non-covalent interactions in real space. nih.govscielo.org.mx The analysis generates isosurfaces that are color-coded:
Blue: Strong, attractive interactions (e.g., hydrogen bonds).
Green: Weak, delocalized interactions (e.g., van der Waals forces).
Red: Strong repulsive interactions (e.g., steric clashes). researchgate.net For this compound, an NCI-RDG plot would visually confirm the intramolecular N-H···N hydrogen bond (a blue disc) and show the extensive green surfaces of van der Waals interactions between the aromatic rings.
| Interaction Type | Typical Percentage Contribution (from Hirshfeld Analysis of Analogs) | Description |
| H···H | 28% - 46% nih.govnih.gov | General van der Waals contacts. |
| C···H/H···C | 17% - 27% nih.govnih.gov | Interactions involving aromatic and aliphatic C-H groups. |
| N···H/H···N | 19% - 20% nih.govnih.gov | Key hydrogen bonding and weaker contacts. |
| O···H/H···O | ~10% (if solvated with water/DMSO) nih.gov | Interactions with solvent molecules. |
This table summarizes findings from Hirshfeld surface analyses performed on structurally related pyridine compounds, providing an expected distribution of intermolecular contacts.
Pharmacokinetic and Pharmacogenomic Computational Assessments
Pharmacokinetic (ADMET) Assessment: Before a compound can be considered for development, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. Computational models are widely used for early-stage prediction of these properties. nih.gov For this compound, various web servers and software can predict key parameters based on its structure. These predictions help identify potential liabilities, such as poor absorption or rapid metabolism. Physiologically based pharmacokinetic (PBPK) models can further simulate the drug's concentration over time in different body compartments. mdpi.com
| ADMET Property | Predicted Value/Classification | Implication |
| Lipophilicity (LogP) | ~2.1 | Good balance for membrane permeability and solubility. |
| Water Solubility | Moderately Soluble | May not require complex formulation. |
| GI Absorption | High | Likely to be well-absorbed orally. |
| Blood-Brain Barrier (BBB) Permeant | Yes (predicted) | Potential for CNS activity. |
| CYP2D6 Inhibitor | Yes (predicted) | Potential for drug-drug interactions. |
| AMES Toxicity | No (predicted) | Low likelihood of being mutagenic. |
This table shows representative ADMET predictions that can be generated for a novel compound using in silico tools. These are predictions and require experimental validation.
Pharmacogenomic Assessment: Pharmacogenomics is the study of how an individual's genetic makeup affects their response to drugs. nih.gov A computational pharmacogenomic assessment for this compound would involve identifying genes that could influence its efficacy or toxicity. This primarily focuses on:
Metabolic Enzymes: The compound is likely metabolized by Cytochrome P450 (CYP) enzymes. Genetic variations (polymorphisms) in genes like CYP2D6 or CYP3A4 can lead to "poor," "intermediate," or "ultrarapid" metabolizer phenotypes, drastically altering drug exposure and response.
Drug Targets: If the molecule's protein target is known, variations in the gene encoding that target could alter binding affinity and drug efficacy.
While specific predictions require extensive biological data, computational analysis can flag which genetic pathways are most relevant to the compound's action, guiding future clinical research and the potential development of genetic tests to personalize therapy. nih.gov
Pharmacological and Biological Research Applications
Anticancer Activity Research
The phenylamino-pyrimidine framework is a recognized pharmacophore in the development of anticancer agents, particularly kinase inhibitors. mdpi.comacs.org Research into derivatives has revealed significant potential in inhibiting cancer cell growth and survival through various mechanisms.
Derivatives featuring a 2-anilinopyrimidine core, which is structurally related to phenylamino-pyridine, have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs). acs.org CDKs are crucial regulators of the cell cycle, and their dysregulation is a common feature in cancer. oncotarget.com
Specific research has demonstrated that 4-thiazol-2-anilinopyrimidine derivatives are highly effective inhibitors of CDK9, a kinase involved in regulating transcription. acs.org One of the most selective compounds from a studied series, 12u , inhibited CDK9 with an IC50 value of 7 nM and displayed over 80-fold selectivity for CDK9 compared to CDK2. acs.org The substitution of a hydrogen atom at the C5-position of the pyrimidine (B1678525) ring with a carbonitrile group was found to maintain potent inhibition of CDK9, CDK1, and CDK2. acs.org
Furthermore, small molecule inhibitors targeting CDK4/6, such as palbociclib, ribociclib, and abemaciclib, have shown clinical efficacy. nih.govnih.gov Interestingly, these inhibitors can exert a secondary effect on CDK2. Treatment with CDK4/6 inhibitors can lead to the dissociation of the p21 inhibitor protein from CDK4 complexes, which then becomes available to bind and inhibit CDK2, demonstrating a dual mechanism of action. nih.govnih.gov Some CDK4/6 inhibitors like abemaciclib have also been shown to inhibit PIM kinases, which are involved in regulating cell growth and proliferation through the mTOR signaling pathway. oncotarget.com
Table 1: Examples of Kinase Inhibition by Related Phenylamino-Pyrimidine Derivatives
| Compound Class | Target Kinase(s) | Key Findings |
| 4-Thiazol-2-anilinopyrimidines | CDK9, CDK1, CDK2 | Potent inhibition with Ki values in the low nanomolar range. Selectivity can be tuned by substitutions on the pyrimidine and aniline (B41778) rings. acs.org |
| Dinaciclib (CDK inhibitor) | CDK1, CDK2, CDK5, CDK9 | A potent, novel inhibitor with IC50 values of 3 nM, 1 nM, 1 nM, and 4 nM, respectively. selleckchem.com |
| Palbociclib (CDK4/6 inhibitor) | CDK4, CDK6 | A highly selective inhibitor with IC50 values of 11 nM and 16 nM, respectively. selleckchem.com Can indirectly inhibit CDK2. nih.govnih.gov |
| Abemaciclib (CDK4/6 inhibitor) | CDK4/6, PIM kinases | Inhibits CDK4/6 and has been shown to suppress mTOR signaling through PIM kinase inhibition. oncotarget.com |
The inhibition of key cellular kinases by phenylamino-pyridine derivatives directly impacts cell cycle progression and survival, often leading to programmed cell death, or apoptosis. nih.gov CDK9 inhibition, for example, selectively targets survival proteins that are overexpressed in cancer cells, thereby helping to reinstate the natural process of apoptosis. acs.org
Studies on various pyridine (B92270) derivatives have shown they can induce significant perturbations in the cell cycle. nih.gov Treatment of cancer cells with these compounds can lead to cell cycle arrest, preventing cells from progressing through the division cycle. mdpi.com This arrest is often a prelude to apoptosis, which is characterized by morphological changes and the formation of apoptotic bodies. nih.gov Flow cytometry analysis has confirmed that related compounds can increase the percentage of cells in the SubG1 phase, a hallmark of apoptosis. mdpi.com
The induction of apoptosis is governed by a complex network of signaling pathways. Research into 2-phenylamino-1,4-naphthoquinone derivatives, which share the phenylamino (B1219803) moiety, showed that potent compounds could decrease the expression of the anti-apoptotic gene Bcl-2. mdpi.com Downregulation of Bcl-2, often controlled by the tumor suppressor p53, disrupts the mitochondrial membrane and promotes apoptosis. mdpi.com
A primary measure of anticancer potential is the ability of a compound to inhibit the proliferation of cancer cells. Numerous studies have evaluated phenylamino and pyridinyl derivatives against a wide array of human cancer cell lines, demonstrating broad and sometimes selective antiproliferative activity. mdpi.comnih.gov
For instance, the substitution of a phenyl group with a pyrid-2-yl group in certain benzotriazinones was found to increase cytotoxicity against most tested cancer cell lines. mdpi.comnih.gov These pyridyl-substituted compounds showed particularly strong growth inhibition in non-small cell lung cancer (NCI-H522), colon cancer (COLO 205, HT29, SW-620), renal cancer (ACHN, TK-10), and breast cancer (T-47D, MDA-MB-468, MCF-7) cell lines. mdpi.com Similarly, a series of 2-phenylamino-3-acyl-1,4-naphtoquinones were evaluated for their in vitro antiproliferative activities against prostate (DU-145), breast (MCF-7), and bladder (T24) cancer cells, with some compounds displaying high potency. nih.gov
Table 2: Antiproliferative Activity of Related Compounds on Various Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | Reference |
| Pyrid-2-yl Benzo mdpi.comnih.govcncb.ac.cntriazin-7-ones | NCI-H522 | Non-Small Cell Lung | mdpi.com |
| Pyrid-2-yl Benzo mdpi.comnih.govcncb.ac.cntriazin-7-ones | COLO 205 | Colon | mdpi.com |
| Pyrid-2-yl Benzo mdpi.comnih.govcncb.ac.cntriazin-7-ones | ACHN | Renal | mdpi.comnih.gov |
| Pyrid-2-yl Benzo mdpi.comnih.govcncb.ac.cntriazin-7-ones | MCF-7 | Breast | mdpi.comcncb.ac.cn |
| Phenylaminoisoquinolinequinones | AGS | Gastric | mdpi.com |
| Phenylaminoisoquinolinequinones | T24 | Bladder | mdpi.com |
| 2-Phenylamino-3-acyl-1,4-naphthoquinones | DU-145 | Prostate | nih.gov |
| Furo[2,3-b]pyridine derivatives | MDA-MB-231 | Breast | cncb.ac.cn |
The antiproliferative effects of these compounds are mechanistically linked to the inhibition of DNA synthesis. By arresting the cell cycle, typically at the G1 to S phase transition, CDK inhibitors prevent cancer cells from entering the DNA replication (S) phase. oncotarget.com The CDK inhibitor Dinaciclib, for example, has been shown to directly block the incorporation of thymidine into DNA. selleckchem.com Other inhibitors of DNA synthesis, such as hydroxyurea and aphidicolin, have been studied for their effects on DNA repair synthesis, a related process crucial for cell survival. nih.gov By blocking the enzymatic machinery required for DNA replication, these compounds effectively halt the proliferation of rapidly dividing cancer cells.
A critical aspect of modern drug development is ensuring that a compound interacts specifically with its intended target to minimize off-target effects. Research into phenylamino-pyrimidine derivatives has placed a strong emphasis on selectivity profiling. For example, extensive kinase screening of 4-thiazol-2-anilinopyrimidine derivatives revealed that substitutions at the C5-position of the pyrimidine and on the aniline ring could significantly alter the selectivity profile. acs.org While some compounds were pan-CDK inhibitors, others showed remarkable selectivity for CDK9 over other CDKs. acs.org This ability to fine-tune the interaction with the kinase active site is crucial for developing safer and more effective targeted therapies.
Antimicrobial Activity Studies
In addition to anticancer research, pyridine-containing compounds have been investigated for their antimicrobial properties. The pyridine ring is a structural motif found in various natural and synthetic compounds with activity against a range of pathogens. mdpi.comnih.gov
Research on novel anaephene derivatives, which are alkyl pyridinol compounds, has shown potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.com The position of the nitrogen atom within the ring structure was found to influence the level of antimicrobial activity. mdpi.com Other studies have synthesized and tested mixed-ligand metal complexes involving 2-(naphthalen-l-ylamino)-2-phenylacetonitrile, a compound with a similar α-aminonitrile core structure. These complexes exhibited greater biological activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Escherichia coli) bacteria than the reference antibiotic tetracycline. researchgate.net Further research has confirmed that various pyridine hybrids and derivatives possess good antimicrobial activity against a broad spectrum of bacterial and fungal strains. nih.gov
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
No specific studies detailing the antibacterial efficacy of Phenylamino-pyridin-2-yl-acetonitrile against Gram-positive and Gram-negative bacterial strains were identified in the available literature. While research exists on the antimicrobial properties of the broader pyridine and phenylacetonitrile (B145931) chemical classes, data focusing solely on this compound is absent.
Antifungal Efficacy
Similarly, there is a lack of specific research data on the antifungal efficacy of this compound. Investigations into the antifungal properties of various heterocyclic compounds have been conducted, but studies dedicated to this particular molecule were not found.
Anti-Inflammatory and Immunomodulatory Investigations
No published research was found that specifically investigates the anti-inflammatory or immunomodulatory effects of this compound.
Enzymatic Inhibition Assays (e.g., Proteinase K, α-Amylase)
There is no available data from enzymatic inhibition assays for this compound. Studies detailing its potential to inhibit enzymes such as Proteinase K or α-Amylase have not been published in the reviewed sources.
Receptor Binding and Signaling Pathway Modulation (e.g., SRC-3 Pathways)
Information regarding the receptor binding profile of this compound or its ability to modulate signaling pathways, such as the SRC-3 pathway, is not present in the current scientific literature.
Antifibrotic Activity Research (e.g., Inhibition of Collagen Synthesis)
No studies were identified that explore the potential antifibrotic activity of this compound, including any research into its ability to inhibit collagen synthesis.
Herbicidal Activity Research (e.g., Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition)
Research into the herbicidal properties of compounds structurally related to this compound has identified the phenylamino-pyridine scaffold as a promising area for the development of new herbicides, particularly those that target the enzyme Protoporphyrinogen Oxidase (PPO). PPO (EC 1.3.3.4) is a critical enzyme in the biosynthesis pathway of both chlorophyll and heme in plants. unl.edu Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen. unl.edu This causes rapid lipid peroxidation and membrane damage, leading to the death of weed species. unl.edu
While direct studies on this compound are not extensively detailed, research has focused on its derivatives. Scientists have designed and synthesized various substituted 3-(pyridin-2-yl)phenylamino derivatives, exploring their potential as PPO inhibitors. nih.gov These studies aim to discover compounds with strong herbicidal activity and crop safety. nih.gov
In one such study, a series of substituted 3-(pyridin-2-yl)phenylamino derivatives bearing amide, urea (B33335), or thiourea (B124793) side chains were synthesized. nih.gov Post-emergence herbicidal assessments revealed that several of these compounds exhibited superior herbicidal activities against both broadleaf and monocotyledon weeds when compared to the commercial herbicide acifluorfen. nih.gov Notably, a compound designated as 8d in the study demonstrated excellent herbicidal activity and high crop safety at application rates ranging from 37.5 to 150 g ai/ha. nih.gov Molecular docking and dynamics simulation studies confirmed that these compounds act as typical PPO inhibitors, with compound 8d showing effective interactions with the Nicotiana tabacum PPO (NtPPO) enzyme through mechanisms like π-π stacking and hydrogen bonds. nih.gov
Another line of research investigated N-phenylaminomethylthioacetylpyrimidine-2,4-diones as PPO inhibitors. nih.gov This work led to the identification of compounds with potent NtPPO inhibition and significant post-emergence herbicidal effects. nih.gov One derivative, ethyl 2-((((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)amino)methyl)thio)acetate (designated 2c ), showed excellent weed control at 37.5-150 g of ai/ha and was found to be safe for rice, marking it as a potential candidate for new herbicide development. nih.govresearchgate.net
These findings underscore the importance of the phenylamino-pyridine core structure in designing new PPO-inhibiting herbicides. The versatility of this scaffold allows for structural modifications that can enhance potency, selectivity, and crop safety. nih.govnih.gov
| Compound Class | Key Finding | Mechanism of Action | Notable Derivative | Application Rate | Reference |
|---|---|---|---|---|---|
| Substituted 3-(pyridin-2-yl)phenylamino derivatives | Superior herbicidal activity against broadleaf and monocotyledon weeds compared to acifluorfen. High crop safety. | Protoporphyrinogen Oxidase (PPO) Inhibition | Compound 8d | 37.5-150 g ai/ha | nih.gov |
| N-Phenylaminomethylthioacetylpyrimidine-2,4-diones | Excellent weed control and safety for rice crops. | Protoporphyrinogen Oxidase (PPO) Inhibition | Compound 2c | 37.5-150 g ai/ha | nih.govresearchgate.net |
Broader Therapeutic Potential and Contributions to Drug Discovery
The this compound scaffold is a recognized "privileged structure" in medicinal chemistry, serving as a valuable template for the design of new therapeutic agents. The inclusion of a pyridine ring is common in many FDA-approved drugs, as it can enhance biochemical potency and metabolic stability. The core structure, featuring a central carbon bonded to phenyl, pyridyl, and nitrile groups, allows for diverse interactions with biological targets, making it a significant contributor to drug discovery efforts. smolecule.com
Research has shown that derivatives of this scaffold possess a wide spectrum of biological activities, including potential as anticancer, antiviral, antibacterial, and antifungal agents. smolecule.com The nitrile group is particularly versatile, as it can be chemically transformed into other functional groups like carboxylic acids or primary amines, enabling the synthesis of a vast array of heterocyclic compounds that are crucial in pharmaceutical development.
One significant application of this scaffold is in the development of neurological drugs. A notable example is Perampanel , a derivative with the chemical name 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile. nih.gov Perampanel is a noncompetitive antagonist of the AMPA-type glutamate receptor and is used in the treatment of epilepsy. nih.gov Its discovery highlights how modifying the core phenyl-pyridin-acetonitrile structure can lead to potent and selective drugs for complex neurological disorders. nih.gov
Furthermore, the Phenylamino-pyrimidine (PAP) scaffold, which is closely related, is the backbone of Imatinib , a highly successful tyrosine kinase inhibitor used to treat specific types of cancer. mdpi.com This has spurred research into new Imatinib analogs built upon the PAP framework to overcome drug resistance and develop new generations of active pharmaceutical ingredients. mdpi.com
The compound 2-Phenyl-2-(pyridin-2-yl)acetonitrile (B23408) has also been identified as the primary metabolite of SC-15396, an antigastrin compound investigated for its ability to inhibit gastric acid secretion. This metabolic role underscores the compound's interaction with biological systems and its relevance in understanding the pharmacokinetics of related drugs. The structural features of 2-(Phenylamino)acetonitrile allow it to interact with various biological targets, making it a candidate for continued pharmacological investigation. smolecule.com
| Area of Application | Example Compound/Derivative | Biological Target/Activity | Significance | Reference |
|---|---|---|---|---|
| Neurology / Epilepsy | Perampanel | Noncompetitive AMPA receptor antagonist | Demonstrates the scaffold's utility in creating potent drugs for neurological diseases. | nih.gov |
| Oncology | Imatinib (related Phenylamino-pyrimidine scaffold) | Tyrosine kinase inhibitor | Highlights the importance of the core structure in developing targeted cancer therapies. | mdpi.com |
| Gastroenterology | 2-Phenyl-2-(pyridin-2-yl)acetonitrile | Metabolite of an antigastrin compound (SC-15396) | Relevant for understanding the metabolism and action of drugs targeting gastric secretion. | |
| General Drug Discovery | 2-(Phenylamino)acetonitrile derivatives | Antitumor, antiviral, antibacterial, antifungal | Serves as a versatile precursor for synthesizing diverse heterocyclic compounds with broad biological activity. | smolecule.com |
Chemical Transformations and Derivative Synthesis for Enhanced Applications
Utilization as a Versatile Intermediate in Organic Synthesis
2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile serves as a key building block in organic synthesis due to its inherent reactivity. The molecule contains several reactive sites: the secondary amine, the nitrile group, and the pyridine (B92270) ring, which allow for a variety of chemical modifications. These sites enable its participation in cyclization, condensation, and substitution reactions, leading to the formation of a wide array of more complex chemical structures. bldpharm.com Its role as a bidentate ligand, coordinating through the pyridyl and amino nitrogens, further expands its utility in the synthesis of organometallic complexes. uobaghdad.edu.iq The compound is classified as a heterocyclic building block, specifically a pyridine, as well as an organic building block due to its nitrile and amine functional groups. bldpharm.com
Formation of Diverse Heterocyclic Systems
The scaffold of 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile is particularly amenable to annulation reactions, where additional rings are fused onto the existing structure. This has been exploited to generate a variety of pharmacologically relevant heterocyclic systems.
The synthesis of indolizine (B1195054), a nitrogen-fused heterocyclic system, can be achieved using derivatives of 2-(pyridin-2-yl)acetonitrile. ijettjournal.org Palladium-catalyzed regioselective annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates provides an efficient route to polysubstituted indolizines. organic-chemistry.org The choice of phosphine (B1218219) ligand in this reaction is crucial for controlling the regioselectivity. organic-chemistry.org Another approach involves a divergent synthesis using pyridine-2-acetonitriles, arylglyoxals, and trimethylsilylcyanide (TMSCN) to produce two different types of indolizines. rsc.org One method is a one-pot, three-component coupling that yields 2-aryl-3-aminoindolizines, while a sequential two-step process leads to 2-acyl-3-aminoindolizines. rsc.org These reactions highlight the versatility of the pyridine-2-acetonitrile core in constructing the indolizine framework. organic-chemistry.orgrsc.orgorganic-chemistry.orgresearchgate.net
Diaryl urea (B33335) derivatives, a class of compounds with significant pharmaceutical applications, can also be synthesized. nih.gov While direct synthesis from 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile is not explicitly detailed, related structures are formed through multi-step sequences. For instance, diaryl ureas are often prepared by reacting an appropriate amine with an isocyanate or by using phosgene (B1210022) equivalents. nih.govnih.gov The synthesis of sorafenib, a well-known diaryl urea anticancer agent, involves the reaction of an amine with an isocyanate, demonstrating a common strategy for forming the urea linkage. nih.gov
Table 1: Selected Synthetic Methods for Indolizine Derivatives
| Starting Materials | Catalyst/Reagents | Product Type | Reference |
| 2-(Pyridin-2-yl)acetonitrile derivatives, Propargyl carbonates | Pd₂(dba)₃/DPE-Phos, K₂CO₃ | Polysubstituted indolizines | organic-chemistry.org |
| Pyridine-2-acetonitriles, Arylglyoxals, TMSCN | - | 2-Aryl-3-aminoindolizines or 2-Acyl-3-aminoindolizines | rsc.org |
| 2-Alkylazaarenes, Terminal alkenes | Copper catalyst | Substituted indolizines | organic-chemistry.org |
| 2-(Pyridin-2-yl)acetate derivatives, Alkynes | Iodine | Substituted indolizines | organic-chemistry.org |
The pyrimidine (B1678525) ring, a core component of nucleic acids, is a key target in medicinal chemistry. bu.edu.egorientjchem.org The construction of a pyrimidine ring typically involves the condensation of a three-carbon fragment with a compound containing an N-C-N unit, such as urea, thiourea (B124793), or guanidine (B92328). bu.edu.eg For example, a three-component condensation of benzaldehyde, ethyl acetoacetate, and urea can yield a dihydropyrimidinone derivative. bu.edu.eg While direct annulation using 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile is not explicitly described, its structural motifs can be incorporated into pyrimidine synthesis. For instance, the synthesis of N-(2-methyl-5-(1H-pyrrol-1-yl)phenyl)-4-(pyridin-3-yl)pyrimidin-2-amine demonstrates the coupling of a pyridine-containing fragment to a phenylamine that is part of a pyrimidine ring. mdpi.com
Imidazo[1,2-a]pyridines are another class of privileged structures in medicinal chemistry. researchgate.net Their synthesis often involves the cyclization of 2-aminopyridines with α-halocarbonyl compounds or other related methods. Copper-catalyzed reactions, including oxidative coupling and annulation, are also employed to construct this heterocyclic system. researchgate.net
The 1,3,4-thiadiazole (B1197879) ring is a significant heterocycle in medicinal chemistry, often considered a bioisostere of pyrimidine and oxadiazole. researchgate.netnih.gov Its derivatives exhibit a wide range of biological activities. mdpi.commdpi.com The synthesis of 2-phenylamino-5-substituted-1,3,4-thiadiazoles can be achieved through the cyclization of 4-phenyl-1-aroyl-thiosemicarbazides using dehydrating agents like concentrated sulfuric acid. researchgate.net This demonstrates a general pathway to incorporate a phenylamino (B1219803) group into a thiadiazole scaffold. researchgate.net The reactivity of the amine group in 2-amino-1,3,4-thiadiazole (B1665364) makes it a valuable intermediate for further derivatization. researchgate.net
Synthesis of Metal Complexes and Coordination Compounds
The nitrogen atoms in the pyridine ring and the secondary amine of 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile make it an effective bidentate ligand for coordinating with metal ions. uobaghdad.edu.iq It can form stable complexes with various transition metals, including Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). uobaghdad.edu.iq These complexes are typically synthesized by reacting an ethanolic solution of the ligand with the corresponding metal salt in a 2:1 ligand-to-metal molar ratio. uobaghdad.edu.iq Characterization data suggests that these complexes often adopt an octahedral geometry. uobaghdad.edu.iq Similarly, related pyridine-containing ligands have been used to synthesize complexes with rhodium(III) and rhenium(V), where the ligand coordinates to the metal center through the nitrogen atoms of the pyridine rings. nih.govrsc.org
Table 2: Metal Complexes with 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile Ligand
| Metal Ion | Proposed Geometry | Ligand to Metal Ratio | Reference |
| Cr(III) | Octahedral | 2:1 | uobaghdad.edu.iq |
| Fe(III) | Octahedral | 2:1 | uobaghdad.edu.iq |
| Co(II) | Octahedral | 2:1 | uobaghdad.edu.iq |
| Ni(II) | Octahedral | 2:1 | uobaghdad.edu.iq |
| Cu(II) | Octahedral | 2:1 | uobaghdad.edu.iq |
| Zn(II) | Octahedral | 2:1 | uobaghdad.edu.iq |
Grafting and Polymerization Applications for Material Science
The application of 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile and its derivatives in material science, specifically in grafting and polymerization, is an emerging area. The presence of reactive functional groups allows for its incorporation into polymer chains or grafting onto material surfaces to impart specific properties. For instance, imidazo[1,2-a]pyridines, which can be synthesized from related precursors, are noted for their potential use in materials. researchgate.net The ability of pyridine-containing compounds to be used in creating functional materials suggests that 2-(Phenylamino)-2-(pyridin-2-yl)acetonitrile could serve as a monomer or a modifying agent in the development of new polymers with tailored electronic, optical, or metal-coordinating properties.
Structural Modifications for Structure-Activity Relationship (SAR) Elucidation
The exploration of the structure-activity relationship (SAR) for Phenylamino-pyridin-2-yl-acetonitrile is a critical endeavor in medicinal chemistry, aimed at optimizing its biological activity, selectivity, and pharmacokinetic properties. Although detailed SAR studies focusing exclusively on this scaffold are not extensively documented in publicly available literature, the principles of medicinal chemistry allow for a systematic investigation of how structural modifications to its core components—the phenyl ring, the pyridine ring, and the amino-acetonitrile linker—can influence its therapeutic potential. The insights for these modifications are often drawn from research on analogous heterocyclic compounds. researchgate.netresearchgate.net
The core structure of this compound presents several key positions where modifications can be made to probe the chemical space and understand the molecule's interaction with biological targets. These positions are primarily on the phenyl and pyridine rings.
Key Positions for Structural Modification:
Phenyl Ring: The ortho, meta, and para positions (R1, R2, R3) are prime candidates for substitution.
Pyridine Ring: The positions on the pyridine ring not involved in the core structure (R4, R5, R6) can also be modified.
The goal of these modifications is to systematically alter the electronic, steric, and lipophilic properties of the molecule to enhance its desired biological effects, which could range from anticancer to antiviral or kinase inhibitory activities, based on the SAR of related pyridine derivatives. researchgate.netnih.gov
Detailed Research Findings from Analogous Compounds
Research on structurally related compounds, such as other substituted pyridine and phenylamino derivatives, provides a foundational understanding for hypothetical SAR studies on this compound. Studies on various pyridine-containing scaffolds have shown that the nature and position of substituents can dramatically alter biological activity.
Similarly, the steric bulk of the substituents is a crucial factor. While smaller groups may be well-tolerated, larger, bulkier groups can sometimes lead to a decrease in activity due to steric hindrance at the target's binding site.
To illustrate how SAR data is typically presented, the following tables showcase hypothetical results from a systematic study on this compound, based on established principles from related compounds.
Table 1: SAR of Phenyl Ring Substitutions
This table explores the impact of various substituents at the para-position of the phenyl ring on a hypothetical biological activity, such as kinase inhibition, measured by the half-maximal inhibitory concentration (IC50).
| Compound ID | R1 (para-position) | IC50 (nM) | Notes |
| 1 | -H (unsubstituted) | 150 | Baseline activity. |
| 1a | -F | 75 | Small electron-withdrawing group improves activity. |
| 1b | -Cl | 60 | Larger halogen further enhances potency. |
| 1c | -Br | 65 | Potency is maintained with a larger halogen. |
| 1d | -CH3 | 120 | Small electron-donating group slightly improves activity. |
| 1e | -OCH3 | 90 | Methoxy (B1213986) group, capable of hydrogen bonding, enhances activity. |
| 1f | -CF3 | 200 | Bulky electron-withdrawing group decreases activity, possibly due to steric clash. |
| 1g | -NO2 | 250 | Strong electron-withdrawing but bulky group is detrimental to activity. |
Table 2: SAR of Pyridine Ring Substitutions
This table examines the effect of substituents at the 4-position of the pyridine ring, assuming the most active phenyl-substituted analog (Compound 1b) as the new baseline.
| Compound ID | R4 (4-position of pyridine) | IC50 (nM) | Notes |
| 2 | -H (unsubstituted, from 1b) | 60 | Baseline activity with para-chloro substitution on phenyl ring. |
| 2a | -CH3 | 45 | Small alkyl group enhances lipophilicity and improves activity. |
| 2b | -F | 50 | Fluoro substitution is well-tolerated and maintains good potency. |
| 2c | -NH2 | 80 | Amino group may introduce unfavorable interactions or alter solubility. |
| 2d | -OH | 75 | Hydroxyl group could act as a hydrogen bond donor or acceptor, with a modest effect on activity. |
These illustrative tables demonstrate a systematic approach to SAR elucidation. By modifying one part of the molecule at a time and observing the effect on biological activity, researchers can build a comprehensive understanding of the pharmacophore—the essential features required for bioactivity. This knowledge guides the design of more potent and selective derivatives for potential therapeutic applications. The synthesis of such derivatives often involves multi-step processes, starting from precursors like 2-chloropyridine (B119429) and phenylacetonitrile (B145931), followed by substitutions on the aromatic rings. google.com
Emerging Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Pathways
The advancement of research on Phenylamino-pyridin-2-yl-acetonitrile and its analogues is contingent upon the development of innovative and efficient synthetic methodologies. Current research into related pyridine (B92270) derivatives focuses on creating mild and effective reaction conditions to produce high yields. mdpi.com Future efforts are geared towards several key objectives:
Green Chemistry Approaches: Implementing principles of green chemistry to reduce waste, use less hazardous reagents, and improve energy efficiency in the synthesis of pyridine-containing compounds.
Catalytic Systems: Exploring novel catalysts to facilitate key bond-forming reactions, such as Suzuki-Miyaura cross-coupling and amidation, which are crucial for assembling the core structure. mdpi.com
Flow Chemistry: Utilizing continuous flow reactors for safer, more scalable, and highly controlled synthesis, allowing for precise management of reaction parameters like temperature and time.
A new synthetic route for a related compound, meso-(pyridin-2-ylmethyl)porphyrins, was developed based on the nucleophilic attack of (pyridin-2-ylmethyl)lithium on a porphyrin. academie-sciences.fr This type of innovative approach to forming key bonds is a primary direction for the synthesis of complex pyridine derivatives.
Advanced Spectroscopic and Structural Characterization Techniques
A profound understanding of the three-dimensional structure and electronic properties of this compound is critical for its development. Advanced analytical techniques are indispensable for elucidating these characteristics.
X-ray Crystallography: This technique provides definitive information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions. For instance, X-ray diffraction has been used to characterize the structure of new 2-N-phenylamino-methyl-nitro-pyridine isomers, revealing how substituents affect their crystal structures. nih.gov In related compounds, analysis has detailed the dihedral angles between the pyridine and phenyl rings. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1D and 2D NMR techniques (like 1H, 13C, COSY, HSQC, HMBC) are essential for confirming the chemical structure and connectivity of atoms in solution. mdpi.comacademie-sciences.fr
Vibrational Spectroscopy (IR and Raman): These methods probe the vibrational modes of the molecule, offering insights into functional groups and bonding characteristics, which can be complemented by theoretical calculations. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of newly synthesized analogues. mdpi.comacademie-sciences.fr
The table below summarizes the key characterization techniques and the insights they provide.
| Technique | Information Provided | Relevant Findings for Related Compounds |
| X-ray Crystallography | 3D molecular structure, bond lengths/angles, intermolecular interactions. | Revealed non-planar conformations and the influence of substituents on crystal packing. nih.govresearchgate.net |
| NMR Spectroscopy | Atomic connectivity, solution-state structure, chemical environment of nuclei. | Used to characterize novel 2-phenylpyridine (B120327) and (pyridin-2-ylmethyl)porphyrin derivatives. mdpi.comacademie-sciences.fr |
| IR & Raman Spectroscopy | Functional groups, vibrational modes, bonding information. | Analyzed in conjunction with DFT calculations to understand structural properties. nih.gov |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | Confirmed the identity of newly synthesized compounds. mdpi.comacademie-sciences.fr |
| UV-Vis Spectroscopy | Electronic transitions, optical properties. | Investigated the electronic and emission spectra of related pyridine derivatives. academie-sciences.frnih.gov |
This table is interactive. Click on the headers to sort the data.
Integration of Computational Modeling for Rational Drug and Material Design
In silico or computer-aided drug design (CADD) has become an integral part of modern research, accelerating the discovery process by predicting molecular properties and interactions. nih.govijsdr.org This approach is vital for the rational design of this compound derivatives.
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a biological target. nih.gov It can be used to screen large libraries of virtual compounds against known protein structures to identify potential hits.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. ijsdr.org These models help in predicting the activity of unsynthesized compounds and optimizing lead structures.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its complex with a biological target over time, offering a more realistic view of the binding process. nih.govfrontiersin.org
Density Functional Theory (DFT) Calculations: DFT methods are used to calculate the electronic structure, geometry, and spectroscopic properties of molecules, aiding in the interpretation of experimental data. nih.gov For instance, DFT calculations showed that the gas-phase conformation of a related nitropyridine derivative was strictly planar, in contrast to its X-ray structure. nih.gov
Computational tools are also used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and potential toxicity, helping to prioritize candidates for synthesis and reducing late-stage failures in drug development. researchgate.netjapsonline.com
Exploration of Undiscovered Biological Targets and Therapeutic Areas
While initial research linked this compound to gastric secretion and cancer research, its structural motifs suggest a much broader range of potential biological activities. Future research will focus on screening the compound and its analogues against diverse biological targets.
Kinase Inhibition: Many pyridine-containing compounds are known kinase inhibitors, a crucial class of drugs for cancer therapy. frontiersin.org Screening against a panel of kinases could reveal novel anticancer applications.
Ion Channel Modulation: Transient receptor potential (TRP) channels are implicated in pain and inflammation. The development of (Pyridin-2-yl)methanol derivatives as selective TRPV3 antagonists highlights the potential of this scaffold to target ion channels. nih.gov
Agrochemical Applications: The discovery of related pyridine derivatives as potent protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides suggests a potential application in agriculture. researchgate.net Similarly, novel 2-phenylpyridine derivatives have shown high insecticidal activity against various pests. mdpi.com
Neurodegenerative Diseases: Introducing pyridine moieties into certain molecular scaffolds has been shown to improve properties like brain penetration, which is crucial for developing drugs targeting the central nervous system (CNS). nih.gov
The initial identification of 2-Phenyl-2-(pyridin-2-yl)acetonitrile (B23408) as a metabolite of an antigastrin compound provides a historical basis for exploring its role in gastrointestinal pathways.
Design of Next-Generation Analogues with Improved Potency, Selectivity, and Bioavailability
The goal of medicinal chemistry is not just to find active compounds, but to optimize them into safe and effective drugs. nih.gov For this compound, this involves designing next-generation analogues with superior properties.
Improving Potency: This is achieved by modifying the structure to enhance its interaction with the biological target. Computational modeling can guide these modifications.
Enhancing Selectivity: Selectivity is crucial to minimize off-target effects. Strategies include exploiting subtle differences between the target and related proteins, such as variations in the shape or electrostatic potential of the binding site. nih.gov For example, introducing a positive charge into an inhibitor to interact with a negatively charged residue present in the target but not in off-targets has proven effective. nih.gov
Optimizing Bioavailability: A drug must reach its target in the body to be effective. This can be improved by modifying the molecule's physicochemical properties, such as water solubility and membrane permeability. nih.gov For example, hybrid nanoparticles have been used to enhance the bioavailability of certain drugs. nih.gov
Systematic optimization of pharmacological and ADME properties has successfully led to the identification of novel and selective antagonists for various targets. nih.gov
Expansion into Advanced Materials and Catalysis Research
The unique electronic and structural features of the this compound scaffold suggest its potential utility beyond biology, in the fields of materials science and catalysis.
Molecular Switches: Pyridine-based systems have been theoretically designed as components of tautomeric molecular switches, where proton transfer can be triggered by light, leading to changes in the molecule's properties. mdpi.com The conjugated system in this compound could be explored for similar photoswitchable applications.
Organic Light-Emitting Diodes (OLEDs): Heterocyclic compounds, including pyridine derivatives, are often used as building blocks for OLED materials due to their electronic properties and stability. bldpharm.com
Coordination Chemistry and Catalysis: The pyridine nitrogen atom is an excellent coordination site for metal ions. This allows for the creation of metal complexes that could function as catalysts in various organic transformations. Platinum complexes with related 2-phenylpyridine ligands have been synthesized and structurally characterized. researchgate.net
The table below outlines potential applications in this domain.
| Research Area | Potential Application of this compound | Rationale |
| Molecular Electronics | Component in molecular switches or sensors. | Conjugated π-system and potential for photo-induced tautomerism. mdpi.com |
| Advanced Materials | Building block for OLEDs or functional polymers. | Electronic properties of the pyridine and phenyl rings. bldpharm.com |
| Catalysis | Ligand for transition metal catalysts. | The pyridine nitrogen can coordinate to metal centers, influencing catalytic activity. researchgate.net |
This table is interactive. Click on the headers to sort the data.
Collaborative and Interdisciplinary Research Approaches for Comprehensive Understanding
The diverse potential of this compound, spanning medicine, agriculture, and materials science, necessitates a collaborative and interdisciplinary research approach. mdpi.comresearchgate.netmdpi.com Advancing this field requires the integration of expertise from multiple disciplines:
Synthetic Organic Chemists: To devise and execute efficient syntheses of the parent compound and its analogues. mdpi.com
Computational Chemists: To perform in silico modeling, predict properties, and guide rational design efforts. nih.govfrontiersin.org
Structural Biologists and Spectroscopists: To determine the three-dimensional structures of the compounds and their complexes with targets. nih.govnih.gov
Pharmacologists and Biochemists: To evaluate the biological activity, mechanism of action, and pharmacokinetic profiles of new analogues. nih.gov
Materials Scientists and Physicists: To investigate the electronic, optical, and catalytic properties of the compounds and their assemblies. mdpi.com
Such synergistic collaborations are essential to move from fundamental discovery to practical application, ensuring a comprehensive understanding of the compound's capabilities and accelerating the translation of research findings into tangible technologies.
Q & A
Q. What are the optimal synthetic routes for phenylamino-pyridin-2-yl-acetonitrile, and how can reaction conditions be systematically optimized?
Methodological Answer:
- Route Selection : Start with pyridine-2-yl-acetonitrile derivatives as precursors. Evidence suggests that coupling reactions (e.g., nucleophilic substitution or cross-coupling) with substituted anilines are effective for introducing the phenylamino group .
- Optimization Parameters :
- Catalysts : Use palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling, as demonstrated in analogous pyridine derivative syntheses .
- Solvent Systems : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
- Temperature : Reactions typically proceed at 80–120°C under inert atmospheres .
- Yield Improvement : Monitor intermediates via TLC or HPLC. Adjust stoichiometric ratios (e.g., 1:1.2 for amine:nitrile) to minimize side products .
Q. Table 1: Representative Synthesis Conditions
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyridin-2-yl-acetonitrile | Pd(OAc)₂ | DMF | 100 | 75–81 | |
| 2-Bromo-pyridine | CuI/PPh₃ | Acetonitrile | 80 | 67–72 |
Q. How can crystallographic analysis resolve ambiguities in the molecular structure of this compound?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation in dichloromethane/hexane mixtures .
- Data Collection : Use X-ray diffraction (XRD) with Mo-Kα radiation (λ = 0.71073 Å) and a detector distance of 50 mm .
- Refinement : Employ SHELXL for structure solution and refinement. Key steps include:
- Output : Generate ORTEP diagrams to visualize bond angles and torsional conformations .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer:
- Root-Cause Analysis :
- NMR Conflicts : Compare experimental ¹H/¹³C NMR shifts (e.g., δ ~7.5–8.5 ppm for aromatic protons) with DFT-calculated values (B3LYP/6-311+G(d,p)). Adjust solvent models (e.g., PCM for DMSO) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 209) and fragmentation patterns using high-resolution MS .
- Mitigation : Re-optimize computational parameters (e.g., basis sets, solvation effects) and cross-validate with IR spectroscopy (e.g., C≡N stretch at ~2240 cm⁻¹) .
Q. What strategies differentiate structural isomers or tautomers of this compound in analytical workflows?
Methodological Answer:
- Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) to resolve enantiomers. Retention time differences >2 min indicate successful separation .
- Spectroscopic Discrimination :
- Case Study : For regioisomers, employ LC-MS/MS with collision-induced dissociation (CID) to track fragment ion ratios .
Q. How do solvent polarity and pH influence the stability of this compound in degradation studies?
Methodological Answer:
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via HPLC (C18 column, acetonitrile:H₂O gradient) .
- Solvent Effects : Test stability in aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents. UV-Vis spectroscopy (λmax ~270 nm) quantifies decomposition .
- Key Findings :
- Acidic Conditions : Rapid hydrolysis of the nitrile group to amides occurs at pH <3 .
- Basic Conditions : Degradation pathways involve ring-opening reactions above pH 10 .
Q. What computational methods are recommended for modeling the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use Gaussian 16 with B3LYP functional and 6-311++G(d,p) basis set to calculate:
- Validation : Overlay computed IR spectra with experimental data to refine force constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
